Gigantetracin A

Catalog No.
S589627
CAS No.
160399-32-6
M.F
C35H64O7
M. Wt
596.9 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gigantetracin A

CAS Number

160399-32-6

Product Name

Gigantetracin A

IUPAC Name

(2S)-4-[(2R)-2-hydroxy-7-[(5S)-5-[(1S,4R,5R)-1,4,5-trihydroxynonadecyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one

Molecular Formula

C35H64O7

Molecular Weight

596.9 g/mol

InChI

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-31(37)32(38)22-23-33(39)34-24-21-30(42-34)19-16-14-15-18-29(36)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30?,31+,32+,33-,34-/m0/s1

InChI Key

VFRBLIGIRLWBKM-MBAYUCDQSA-N

SMILES

CCCCCCCCCCCCCCC(C(CCC(C1CCC(O1)CCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Synonyms

gigantetracin A, gigantetracin-A, gigantetrocin A

Canonical SMILES

CCCCCCCCCCCCCCC(C(CCC(C1CCC(O1)CCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@@H](CC[C@@H]([C@@H]1CCC(O1)CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O

Gigantetracin A is a complex natural compound classified as a member of the tetracycline family of antibiotics. It was originally isolated from the fermentation broth of Streptomyces griseus and is notable for its unique structural features, including multiple fused rings that contribute to its biological activity. Gigantetracin A exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria, making it an important compound in the field of antimicrobial research.

, including:

  • Acid-base reactions: The presence of hydroxyl groups allows for protonation and deprotonation, affecting solubility and reactivity.
  • Oxidation-reduction reactions: The compound can participate in redox reactions where it may act as an electron donor or acceptor, altering its oxidation state.
  • Decomposition reactions: Under certain conditions, Gigantetracin A may decompose into simpler compounds, particularly when exposed to light or heat.

These reactions are essential for understanding how Gigantetracin A interacts with biological systems and its stability under various conditions.

Gigantetracin A exhibits significant biological activity, primarily as an antibiotic. Its mechanism of action involves:

  • Inhibition of bacterial protein synthesis: By binding to the 30S ribosomal subunit, it prevents the attachment of aminoacyl-tRNA, thereby inhibiting protein synthesis in susceptible bacteria.
  • Broad-spectrum antibacterial effects: It is effective against various Gram-positive bacteria, including strains resistant to other antibiotics.

Studies have shown that Gigantetracin A retains activity against certain resistant strains, making it a candidate for further development in combating antibiotic resistance.

The total synthesis of Gigantetracin A has been achieved through several methods. One notable approach involves a highly efficient synthetic route that includes:

  • Key steps: The synthesis typically requires around 19 steps, with a critical step being the Wittig reaction to construct the trans-tetrahydrofuran ring.
  • Starting materials: The synthesis begins with trans-1,4-dichloro-2-butene, which undergoes multiple transformations to yield the final product.

This synthetic pathway not only highlights the complexity of Gigantetracin A but also provides insights into potential modifications for enhanced activity or reduced toxicity .

Gigantetracin A has several applications in both clinical and research settings:

  • Antibiotic therapy: Due to its effectiveness against resistant bacterial strains, it is considered for use in treating infections caused by multidrug-resistant organisms.
  • Research tool: It serves as a model compound for studying antibiotic mechanisms and developing new derivatives with improved properties.
  • Agricultural applications: Its antibacterial properties may be explored for use in plant protection against bacterial pathogens.

Gigantetracin A shares structural similarities with several other tetracycline antibiotics. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
TetracyclineFour-ring systemBroad-spectrum antibioticFirst discovered tetracycline
DoxycyclineModified tetracyclineEffective against Gram-positive bacteriaLonger half-life than Gigantetracin A
MinocyclineFour-ring system with additional modificationsBroad-spectrum antibioticHigh lipid solubility and penetration
OxytetracyclineSimilar four-ring structureEffective against many bacterial infectionsLess effective against resistant strains

Gigantetracin A stands out due to its unique structural modifications that enhance its antibacterial efficacy while potentially minimizing toxicity compared to traditional tetracyclines.

XLogP3

8.8

Dates

Last modified: 07-20-2023

Explore Compound Types